

alternative names for 3,4-Dimethoxybenzyl chloride

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzyl chloride

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An In-depth Technical Guide to **3,4-Dimethoxybenzyl Chloride** for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **3,4-Dimethoxybenzyl chloride**, a key intermediate in organic synthesis and drug development. It includes a detailed summary of its alternative names, physical and chemical properties, experimental protocols for its synthesis and subsequent reactions, and its role in the synthesis of pharmaceuticals.

Chemical Identity and Synonyms

3,4-Dimethoxybenzyl chloride is a versatile reagent known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

Identifier Type	Value
Systematic IUPAC Name	4-(chloromethyl)-1,2-dimethoxybenzene[1]
Common Name	3,4-Dimethoxybenzyl chloride
Synonym	Veratryl chloride[1][2][3]
Synonym	α -Chloro-3,4-dimethoxytoluene[2]
Synonym	4-(Chloromethyl)-1,2-dimethoxy benzene[1]
Synonym	Verapamil Impurity 27[4]
CAS Number	7306-46-9[2][4][5][6][7]
Molecular Formula	C ₉ H ₁₁ ClO ₂ [4][5][7]
Molecular Weight	186.64 g/mol [4][5][7]
EINECS Number	230-756-9[1][4]
Beilstein/REAXYS No.	973727[4]

Physicochemical Properties

The physical and chemical properties of **3,4-Dimethoxybenzyl chloride** are essential for its handling, storage, and application in experimental setups.

Property	Value	Notes
Appearance	White to light yellow solid[5]	
Melting Point	50-53 °C[2][5]	Reported as 50-51 °C in one synthesis.[8]
Boiling Point	266.98 °C	Rough estimate.[5]
Density	1.1631 g/cm ³	Rough estimate.[5]
Refractive Index	1.5080	Estimate.[5]
Solubility	Soluble in organic solvents, insoluble in water.[9]	
Storage Conditions	Store in a cool, dry place under inert gas (Nitrogen or Argon) at 2-8°C.[5][9]	

Experimental Protocols

Detailed methodologies for the synthesis and reaction of **3,4-Dimethoxybenzyl chloride** are provided below. These protocols are derived from published literature and represent common laboratory procedures.

Synthesis of 3,4-Dimethoxybenzyl Chloride from 3,4-Dimethoxybenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the chloride using thionyl chloride (SOCl₂).

Protocol:

- Dissolve 235 g of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) in 1.4 liters of dry methylene chloride in a suitable reaction vessel.[8]
- Cool the solution using an ice bath.

- Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.[8]
- After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.[8]
- Pour the resulting dark brown reaction solution into one liter of ice water.[8]
- Adjust the pH of the aqueous solution to 7.0 using sodium bicarbonate.
- Separate the methylene chloride layer.
- Wash the organic layer with water, dry it over an anhydrous dehydrating agent (e.g., sodium sulfate), and concentrate it to dryness under vacuum to yield **3,4-dimethoxybenzyl chloride**. [8]

Synthesis of 3,4-Dimethoxybenzyl Chloride via Chloromethylation of Veratrole

This protocol describes the direct chloromethylation of 1,2-dimethoxybenzene (veratrole).

Protocol:

- Saturate a solution of veratrole in an inert organic solvent (e.g., benzene) with dry hydrogen chloride (HCl) gas at approximately 10°C, while stirring and cooling with an ice bath.
- Add paraformaldehyde to the solution.
- Continuously pass gaseous HCl through the reaction mixture, ensuring the temperature does not exceed 23°C.[3][10] This method avoids the formation of higher condensed ring systems that can occur at higher temperatures.[3][10]
- Upon completion of the reaction, the product can be worked up or, due to its tendency to undergo side reactions, used immediately in subsequent synthetic steps.[10]

Reaction: Synthesis of 3,4-Dimethoxybenzyl Cyanide

This procedure details a common follow-up reaction where the chloride is converted to a cyanide, a key intermediate for synthesizing compounds like 3,4-dimethoxyphenylacetic acid.

Protocol:

- In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of **3,4-dimethoxybenzyl chloride**, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.[4]
- Reflux the heterogeneous mixture with vigorous stirring for 20 hours.[4]
- After reflux, cool the mixture and filter to remove solid residues.
- Wash the filtered residue with acetone.
- To the combined filtrate, add 5 mL of toluene and extract with 3 x 5 mL of warm water to isolate the 3,4-dimethoxybenzyl cyanide product.[4]

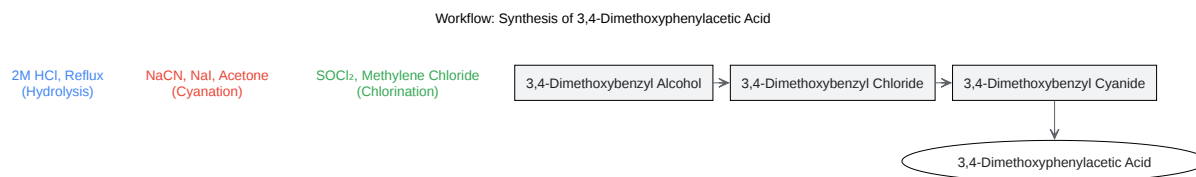
Applications in Drug Development

3,4-Dimethoxybenzyl chloride serves as a crucial building block in the synthesis of various pharmaceutical compounds.[9] Its most notable application is in the preparation of intermediates for the calcium channel blocker, Verapamil. The dimethoxybenzyl moiety is a common feature in many pharmacologically active molecules.

The synthesis of Verapamil involves multiple steps where derivatives of **3,4-dimethoxybenzyl chloride** are key components. For instance, 3,4-dimethoxyphenylacetic acid, synthesized from the corresponding cyanide, is a precursor to the core structure of Verapamil.

Visualization of Synthetic Workflow

The following diagram illustrates a key synthetic pathway starting from 3,4-dimethoxybenzyl alcohol, proceeding through **3,4-dimethoxybenzyl chloride**, and leading to a crucial precursor for further pharmaceutical synthesis.



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Caption: Synthetic pathway from alcohol to a key acid precursor.

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